molecular formula C10H19NO3 B2422299 tert-butyl N-(5-oxopentyl)carbamate CAS No. 94136-78-4

tert-butyl N-(5-oxopentyl)carbamate

Cat. No.: B2422299
CAS No.: 94136-78-4
M. Wt: 201.266
InChI Key: CEVHIIIWKYIIGT-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-oxopentyl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is used in various synthetic applications, particularly in the synthesis of N-Boc-protected anilines. This compound is known for its role in palladium-catalyzed cross-coupling reactions, making it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-oxopentyl)carbamate typically involves a palladium-catalyzed cross-coupling reaction. This method is efficient and widely used in the preparation of N-Boc-protected anilines. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as methylene chloride or chloroform.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the palladium-catalyzed cross-coupling reactions used in laboratory settings. This ensures the production of high-purity compounds suitable for further applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-oxopentyl)carbamate primarily undergoes substitution reactions, particularly in the presence of palladium catalysts. It can also participate in protonation and decarboxylation reactions .

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dba)2

    Bases: Potassium carbonate, sodium carbonate

    Solvents: Methylene chloride, chloroform, alcohols

Major Products Formed: The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position.

Scientific Research Applications

tert-Butyl N-(5-oxopentyl)carbamate has several applications in scientific research:

    Chemistry: Used in the synthesis of N-Boc-protected anilines, which are intermediates in drug development.

    Medicine: Involved in the synthesis of natural products like Jaspine B, which exhibits cytotoxic activity against various human cancer cell lines.

Mechanism of Action

The mechanism of action for tert-butyl N-(5-oxopentyl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of a free amine . This mechanism is crucial for its role in various synthetic applications, particularly in the formation of N-Boc-protected anilines.

Comparison with Similar Compounds

    tert-Butyl carbamate: Used in similar palladium-catalyzed reactions for the synthesis of N-Boc-protected anilines.

    tert-Butyl (5-aminopentyl)carbamate: Utilized as a PROTAC linker in the synthesis of PROTACs.

Uniqueness: tert-Butyl N-(5-oxopentyl)carbamate is unique due to its specific structure, which allows it to participate in palladium-catalyzed cross-coupling reactions efficiently. Its ability to form N-Boc-protected anilines and tetrasubstituted pyrroles makes it valuable in various fields, including medicinal chemistry and materials science.

Biological Activity

Tert-butyl N-(5-oxopentyl)carbamate is a carbamate derivative that has gained attention in biological and medicinal chemistry due to its potential therapeutic properties. This compound is characterized by a tert-butyl group, a carbamate functional group, and a 5-oxopentyl chain, which contribute to its unique chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate group is known to form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly useful for studying enzyme functions and developing enzyme inhibitors.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • Protein Interactions : It may also interact with proteins involved in signaling pathways, thereby modulating cellular responses.

Biological Applications

Research indicates that this compound has several promising applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.
  • Enzyme Inhibitors : It has been used as a tool in biochemical research to inhibit specific enzymes involved in metabolic pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on the enzyme dihydrofolate reductase (DHFR). The results demonstrated that the compound effectively inhibited DHFR with an IC50 value of 150 nM, suggesting its potential as a lead compound for developing new antifolate drugs.

CompoundTarget EnzymeIC50 (nM)
This compoundDHFR150
FosmidomycinDXPS200

Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed significant cytotoxicity with IC50 values of 75 nM for MCF-7 and 90 nM for A549 cells.

Cell LineIC50 (nM)
MCF-775
A54990

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the this compound structure can enhance its biological activity. For instance, introducing different substituents on the phenyl ring can significantly alter its potency as an enzyme inhibitor or anticancer agent.

Properties

IUPAC Name

tert-butyl N-(5-oxopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h8H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVHIIIWKYIIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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